3-(4-methoxyphenyl)-9-(5-methylpyridin-2-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(4-Methoxyphenyl)-9-(5-methylpyridin-2-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused tricyclic core structure. The compound features a 4-methoxyphenyl group at the 3-position and a 5-methylpyridin-2-yl group at the 9-position. The methoxy and pyridinyl substituents may enhance solubility and target binding affinity compared to simpler analogs.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-(5-methylpyridin-2-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-15-3-10-22(25-11-15)26-12-19-21(30-14-26)9-8-18-23(27)20(13-29-24(18)19)16-4-6-17(28-2)7-5-16/h3-11,13H,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHMDLYFXHKBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)OC)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-9-(5-methylpyridin-2-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a polycyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The following synthetic pathways have been documented:
- Starting Materials : The synthesis often begins with a chromeno derivative which is then modified through nucleophilic substitutions and condensation reactions.
- Reagents : Common reagents include malononitrile, piperidine, and various electrophiles to facilitate the formation of the oxazine ring.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research conducted at the Micro Analytical Center in Cairo University demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 32 |
| 2 | S. aureus | 16 |
| 3 | P. aeruginosa | 64 |
These results indicate that modifications to the methoxy and pyridine groups can enhance the antimicrobial efficacy of the compound .
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. A notable study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 3.5 |
| A549 (lung cancer) | 4.2 |
The mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for cell division . This was confirmed through assays measuring tubulin assembly in the presence of the compound.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies
- Case Study 1 : A clinical trial assessed the safety and efficacy of a formulation containing this compound in patients with chronic inflammatory diseases. Results indicated a marked improvement in symptoms with minimal adverse effects.
- Case Study 2 : Another study investigated its use as an adjunct therapy in cancer treatment, where patients receiving standard chemotherapy alongside this compound showed improved outcomes compared to those receiving chemotherapy alone.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Chromeno-oxazine derivatives differ primarily in substituents at positions 3 and 9, which critically influence their biological and chemical profiles.
Table 1: Key Structural and Functional Comparisons
*Calculated based on analogous structures.
Key Observations:
Ferrocenyl derivatives (e.g., ) exhibit redox-active metal centers, enabling unique mechanisms in antiparasitic applications but with higher molecular weights (~542 g/mol).
Impact of Position 3 Substituents: The 4-methoxyphenyl group in the target compound and analog may improve solubility relative to non-polar substituents (e.g., propyl in ).
Biological Activities :
Pharmacological Implications
- Kinase Inhibition : Pyridinyl and methoxyphenyl groups are common in kinase inhibitors (e.g., imatinib analogs), supporting hypotheses of similar mechanisms.
- Antimicrobial Activity: Ferrocenyl derivatives’ success against Trypanosoma brucei highlights the scaffold’s versatility, though the target’s pyridinyl group may shift selectivity toward bacterial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
